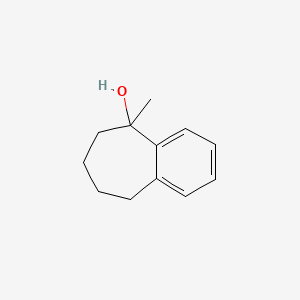
5-Methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-ol
Cat. No. B8553922
M. Wt: 176.25 g/mol
InChI Key: ZWZAXGQBIQTXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254561
Procedure details


Following the procedure of Example 1, step 1, 26.02 g (0.162 mol) of 1-benzosuberone in 250 ml of anhydrous ether was reacted with 68.0 ml (0.204 mol) of 3.0M methyl magnesium bromide in ether to afford 26.65 g (93%) of the title product as a yellow oil. NMR δ(CDCl3) 1.59 (3H, s), 1.77-1.97 (6H, m), 2.83-2.96 (2H, m), 7.06-7.24 (3H, m), 7.67 (1H, d of d, J=7.6 and 1.5 Hz).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[CH2:3][CH2:2]1.[CH3:13][Mg]Br>CCOCC>[OH:5][C:4]1([CH3:13])[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=2[CH2:12][CH2:1][CH2:2][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(=O)C2=CC=CC=C2C1
|
Step Two
|
Name
|
|
|
Quantity
|
68 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(CCCCC2=C1C=CC=C2)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.65 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

